molecular formula C30H26NOP B8206933 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine

2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine

Cat. No.: B8206933
M. Wt: 447.5 g/mol
InChI Key: OOWWKYOGZURVKL-WXTKOERCSA-N
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Description

2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine is a complex organic compound. It features unique structural motifs such as an anthracenyl group, a benzoxaphosphol ring, and a pyridine ring. These structural units contribute to its wide array of chemical reactivity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine involves multiple steps, starting with the preparation of key intermediates such as 4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol. The final step often includes the introduction of the pyridine ring through a coupling reaction. Common reagents include anhydrous solvents and catalysts like palladium. Reaction conditions typically involve elevated temperatures (80-120°C) under inert atmosphere to avoid oxidation.

Industrial Production Methods

Scaling up this compound for industrial purposes involves optimizing each step for high yield and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and efficient separation techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine undergoes various types of reactions:

  • Oxidation: : Reacts with oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Can be reduced using hydrides such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

  • Substitution: : Halogenation, nitration, and sulfonation reactions are common due to its aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium, often at room temperature.

  • Reduction: : Lithium aluminum hydride in anhydrous ether, under reflux conditions.

  • Substitution: : Electrophilic reagents like bromine in dichloromethane, often at low temperatures to control reactivity.

Major Products

  • Oxidation: : Ketones or carboxylic acids depending on the reaction conditions.

  • Reduction: : Alcohols or amines.

  • Substitution: : Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine is used as a ligand in coordination chemistry due to its ability to donate electrons to metal centers, forming stable complexes.

Biology

In biological research, this compound can serve as a fluorescent probe due to the presence of the anthracenyl group, which emits light upon excitation. It is useful in studying cellular processes and imaging applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in targeting specific pathways or receptors in diseases like cancer.

Industry

Industrially, it finds applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) due to its conjugated system which allows for efficient charge transport.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The anthracenyl group enhances binding through π-π interactions, while the pyridine ring can engage in hydrogen bonding or coordination with metal ions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyrimidine: : Similar structure but with a pyrimidine ring.

  • 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]quinoline: : Contains a quinoline ring instead of pyridine.

Highlighting Uniqueness

Compared to its analogs, 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine offers unique electronic properties due to the specific arrangement of the anthracenyl and pyridine rings, making it particularly suited for applications in materials science and medicinal chemistry where these characteristics are advantageous.

Properties

IUPAC Name

2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3/t29-,33?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWWKYOGZURVKL-WXTKOERCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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